molecular formula C12H16O2 B8300850 6-acetyl-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone

6-acetyl-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone

Cat. No. B8300850
M. Wt: 192.25 g/mol
InChI Key: YWDSBNJTMAVPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515720

Procedure details

reacting the hexahydronaphthalenone product with phenylsulfonyl isobenzofuranone to create a hexahydronaphthacenone product having the formula ##STR21## and heating the hexahydronaphthacenone product in dimethylforamide under an oxygen atmosphere to produce the compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexahydronaphthacenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexahydronaphthacenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C1(S([CH:21]2[C:29]3C(=CC=CC=3)C(=O)[O:22]2)(=O)=O)C=CC=CC=1.C1(=O)C2C(CC3C(C=2)=CC2C(=CC=CC=2)C3)CCC1>CN(C)C=O>[C:21]([CH:7]1[CH2:8][CH2:9][CH:10]2[CH:5]([CH2:4][CH:3]=[CH:2][C:1]2=[O:11])[CH2:6]1)(=[O:22])[CH3:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2CCCC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1OC(C2=CC=CC=C12)=O
Step Three
Name
hexahydronaphthacenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2CC3CC4=CC=CC=C4C=C3C=C12)=O
Step Four
Name
hexahydronaphthacenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2CC3CC4=CC=CC=C4C=C3C=C12)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the compound

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1CC2CC=CC(C2CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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